
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H5BrFIO It is a halogenated derivative of ethanone, characterized by the presence of bromine, fluorine, and iodine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone typically involves multi-step reactions starting from a suitable phenyl derivative. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or organolithium compounds (RLi) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) are used.
Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (H2/Pd) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(3-Bromo-4-fluoro-5-iodophenyl)ethanone can be compared with other halogenated ethanones, such as:
1-(3-Bromo-4-iodophenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Bromo-5-fluoro-4-iodophenyl)ethanone: Similar structure but different positioning of halogen atoms, which can influence its chemical properties and applications.
1-(3-Chloro-4-fluoro-5-iodophenyl)ethanone:
Propiedades
Fórmula molecular |
C8H5BrFIO |
|---|---|
Peso molecular |
342.93 g/mol |
Nombre IUPAC |
1-(3-bromo-4-fluoro-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3 |
Clave InChI |
WCWXZXCWDIQLSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)I)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)
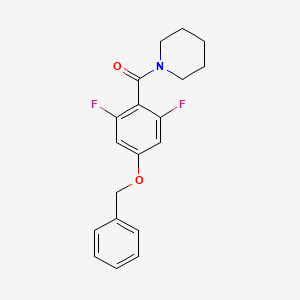
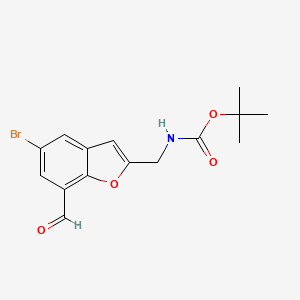

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)


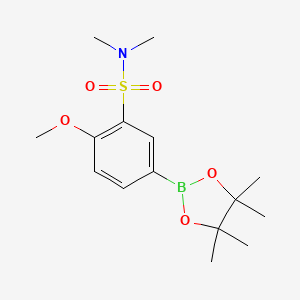
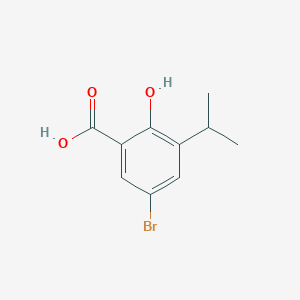

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)
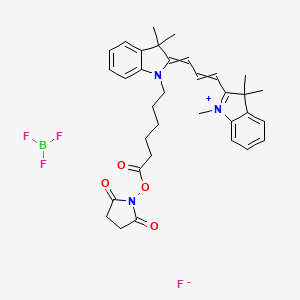

![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
